1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline
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Overview
Description
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline is a compound that belongs to the class of tert-butyloxycarbonyl (Boc) protected amino acids. The Boc group is commonly used in organic synthesis to protect amine groups due to its stability under basic conditions and ease of removal under acidic conditions . This compound is particularly significant in peptide synthesis, where it serves as a building block for more complex molecules.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline typically involves the protection of the amino group of L-proline with a Boc group. This can be achieved by reacting L-proline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve the use of flow microreactor systems, which offer more efficient and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)-L-prolyl-L-prolyl-L-proline undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. The major product of this reaction is the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like 1-ethyl-3-
Properties
CAS No. |
29804-51-1 |
---|---|
Molecular Formula |
C20H31N3O6 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O6/c1-20(2,3)29-19(28)23-12-5-8-14(23)17(25)21-10-4-7-13(21)16(24)22-11-6-9-15(22)18(26)27/h13-15H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-/m0/s1 |
InChI Key |
XIMIRDCKYSGHMO-KKUMJFAQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
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